3-Hydrazino-6-phenylpyridazine CAS number and properties
3-Hydrazino-6-phenylpyridazine CAS number and properties
An In-Depth Technical Guide to 3-Hydrazino-6-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-Hydrazino-6-phenylpyridazine, a heterocyclic compound of interest in medicinal chemistry.
Chemical Identity and Properties
3-Hydrazino-6-phenylpyridazine is a solid organic compound with the CAS Registry Number 38956-80-8 .[1] Its structure features a pyridazine ring substituted with a phenyl group and a hydrazino group, which are key moieties for its chemical reactivity and potential biological interactions.
Table 1: Physicochemical Properties of 3-Hydrazino-6-phenylpyridazine
| Property | Value | Source |
| CAS Number | 38956-80-8 | [1] |
| Molecular Formula | C₁₀H₁₀N₄ | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 202-204.9 °C (for a "phenyl-pyridazine product") | [2] |
| Solubility | Data for the specific compound is not readily available. A related compound, 6-phenylpyridazin-3(2H)-one, is freely soluble in DMSO, PEG-400, and Transcutol®, soluble in ethyl acetate, sparingly soluble in several alcohols, and weakly soluble in water. |
Spectroscopic Data:
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for 3-Hydrazino-6-phenylpyridazine are not widely available in published literature. However, analysis of a "phenyl-pyridazine product," presumed to be this compound, by Infrared (IR) spectroscopy indicated the presence of N-H (approximately 3095 cm⁻¹) and aromatic C=C (a double peak around 1596 cm⁻¹) functional groups.[2]
Synthesis
Experimental Protocol: General Synthesis of Hydrazinopyridazines
This protocol is adapted from the synthesis of similar compounds and can be considered a likely route to 3-Hydrazino-6-phenylpyridazine.
Starting Material: 3-Chloro-6-phenylpyridazine
Reagents:
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3-Chloro-6-phenylpyridazine
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Hydrazine hydrate (excess)
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A suitable solvent such as ethanol, isopropanol, or n-butanol
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 3-Chloro-6-phenylpyridazine in the chosen solvent.
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Add an excess of hydrazine hydrate to the solution.
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Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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The product, 3-Hydrazino-6-phenylpyridazine, is expected to precipitate out of the solution.
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Collect the solid product by vacuum filtration and wash with a cold solvent to remove any unreacted starting materials.
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The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., isopropanol/isopropyl ether).
Diagram 1: Synthetic Workflow for 3-Hydrazino-6-phenylpyridazine
Caption: General synthetic route to 3-Hydrazino-6-phenylpyridazine.
Biological Activities and Potential Applications
While specific biological data for 3-Hydrazino-6-phenylpyridazine is limited, the broader class of pyridazine and hydrazone derivatives has been the subject of extensive research in drug discovery. The following sections summarize the reported activities of related compounds, which may provide insights into the potential applications of the title compound.
3.1. Antimicrobial and Antiviral Activity
Derivatives of 3-(R-phenyl)-6-hydrazino-pyridazine have been used to synthesize hydrazones that exhibit moderate antimicrobial activity against Candida albicans.[3] Furthermore, a more complex derivative, 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine, has been synthesized and its derivatives have shown antiviral activity against the Hepatitis A virus.
3.2. Anti-inflammatory Activity
Hydrazone derivatives of 3-(p-anisyl-pyridazinyl)-hydrazono-5-methyl-indoline-2-one have demonstrated considerable anti-inflammatory activity.[3] The proposed mechanism of action for the anti-inflammatory effects of some N-heterocyclic hydrazone derivatives involves a Ca²⁺ scavenger mechanism.
3.3. Cardiovascular Activity
Substituted 3-hydrazino-pyridazines have been investigated for their hypotensive (blood pressure lowering) activity. This suggests that the hydrazinopyridazine scaffold could be a valuable pharmacophore for the development of new cardiovascular agents.
Diagram 2: Potential Biological Activities of Hydrazinopyridazine Derivatives
Caption: Reported biological activities for the hydrazinopyridazine scaffold.
3.4. Potential Mechanisms of Action
For the antimicrobial activity of some hydrazone derivatives, a proposed mechanism is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication. This inhibition ultimately leads to bacterial cell death.
Diagram 3: Proposed Antimicrobial Mechanism of Action
Caption: Inhibition of DNA gyrase as a proposed antimicrobial mechanism.
Safety Information
3-Hydrazino-6-phenylpyridazine is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Information for 3-Hydrazino-6-phenylpyridazine
| Pictogram | GHS06 (Skull and Crossbones) |
| Signal Word | Danger |
| Hazard Statement | H301: Toxic if swallowed |
| Precautionary Statement | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
Conclusion
3-Hydrazino-6-phenylpyridazine is a chemical building block with significant potential for the development of new therapeutic agents. While detailed characterization of the parent compound is not extensively documented, the diverse biological activities reported for its derivatives—including antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects—highlight the importance of the hydrazinopyridazine scaffold in medicinal chemistry. Further research into this compound and its analogues is warranted to fully explore its therapeutic potential. Researchers should proceed with caution due to the compound's acute toxicity.
